tert-Butyl isoxazol-5-ylcarbamate

Directed ortho-metalation Regioselective synthesis Heterocyclic functionalization

Secure the exclusive 5-amino isoxazole building block for kinase, HDAC, and tubulin inhibitor programs. Unlike the common 3-yl regioisomer, this C-5 isomer enables directed C-4 diversification and the critical 5-amino pharmacophore after Boc removal. - **Targeted inhibitor classes:** HDAC6 (2 pM leads), VEGFR-2 (25.7 nM), FLT3 (AC220), HSP90. - **Key route:** US 11,998,531 for GMP muscimol synthesis-circumvents fulminate hazards. - **Supply:** Orthogonal Boc protection for solid-phase library construction.

Molecular Formula C8H12N2O3
Molecular Weight 184.195
CAS No. 1416354-29-4
Cat. No. B2773079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl isoxazol-5-ylcarbamate
CAS1416354-29-4
Molecular FormulaC8H12N2O3
Molecular Weight184.195
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=NO1
InChIInChI=1S/C8H12N2O3/c1-8(2,3)12-7(11)10-6-4-5-9-13-6/h4-5H,1-3H3,(H,10,11)
InChIKeyFVRWCLQWTZTRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl isoxazol-5-ylcarbamate: Overview and Core Properties


tert-Butyl isoxazol-5-ylcarbamate (CAS 1416354-29-4), systematically named tert-butyl N-(1,2-oxazol-5-yl)carbamate, is a heterocyclic carbamate with molecular formula C₈H₁₂N₂O₃ and molecular weight 184.19 g·mol⁻¹ . It comprises an isoxazole ring bearing a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position. The compound is a white to pale-pink crystalline solid (mp 34–38 °C, bp 238.1±13.0 °C predicted) with a predicted pKa of 12.15±0.70 and LogP of approximately 1.53 [1]. Its core structural identity is defined by regiochemistry: the Boc-NH substituent is attached exclusively at the isoxazole C-5 position, distinguishing it from the more abundant 3-isomer (tert-butyl isoxazol-3-ylcarbamate; CAS 264600-97-7) and 4-isomer analogs. This regioisomeric placement governs its reactivity in directed metalation, its eligibility as a precursor to pharmacologically critical 5-aminoisoxazole motifs, and its downstream synthetic utility in drug discovery programs targeting kinases, HDACs, tubulin, and GABAergic receptors [2][3][4].

Regiochemistry 5-Boc-amino substitution directs C-4 lithiation, enabling systematic synthesis of 4-substituted 5-aminoisoxazoles
Pharmacophore entry Only the 5-yl isomer provides the 5-amino motif required for tubulin, kinase, HDAC, and GABAergic target engagement
Orthogonal protection Acid-labile Boc group supports multi-step synthesis with controlled deprotection in the final stage

Why This Building Block Cannot Be Replaced by Analogs


tert-Butyl isoxazol-5-ylcarbamate occupies a structurally precise intersection of three functional features—the isoxazole heterocycle, the 5-amine substitution pattern, and the acid-labile Boc protecting group—that are not simultaneously available from any single in-class analog. The 3-yl regioisomer (tert-butyl isoxazol-3-ylcarbamate, CAS 264600-97-7) shares the same molecular formula (C₈H₁₂N₂O₃) and nearly identical bulk physicochemical descriptors (boiling point, density, refractive index), yet directs electrophilic substitution and metalation to different ring positions, yielding divergent downstream products [1]. The unprotected 5-aminoisoxazole (CAS 51424-04-1) lacks the Boc group and therefore cannot participate in orthogonal protection–deprotection sequences essential for multi-step syntheses without undesired side reactions. The 4-isomer (tert-butyl isoxazol-4-ylcarbamate) is commercially scarce and synthetically challenging to access. Even structurally analogous alkyl carbamates such as ethyl isoxazol-5-ylcarbamate (MW 156.14) differ in steric bulk, lipophilicity, and deprotection conditions (base-labile ethyl vs. acid-labile tert-butyl), which alters reaction compatibility and pharmacokinetic profiles in derived bioactive molecules . The evidence below quantifies these differentiation dimensions across reactivity, pharmacophoric eligibility, commercial availability, and physicochemical properties.

3-yl regioisomer Directs metalation to different ring positions; cannot yield the 5-amino pharmacophore essential for antitubulin and kinase programs
Unprotected amine 5-aminoisoxazole lacks orthogonal Boc protection, limiting multi-step synthesis due to undesired side reactions
Ethyl carbamate analog Different steric bulk, lipophilicity, and base-labile deprotection alter reaction compatibility and pharmacokinetic profiles of derived molecules

Key Evidence for Regioisomer-Specific Performance


Regioisomer-Directed Lithiation and Synthetic Utility

The 5-Boc-aminoisoxazole scaffold (tert-butyl isoxazol-5-ylcarbamate) and its 3-Boc-aminoisoxazole congener both undergo directed lithiation, but the positional attachment of the Boc-NH directing group to the isoxazole C-5 versus C-3 atom results in electronically and sterically distinct dilithio intermediates, enabling access to regiochemically non-interchangeable 4-substituted products. Konoike et al. demonstrated that treatment of 5-(Boc-amino)isoxazole with n-BuLi (2.2 equiv., THF, −78 °C) generates a dilithio species that reacts with diverse electrophiles (aldehydes, ketones, alkyl halides, disulfides) to furnish 4-substituted 5-aminoisoxazoles following Boc deprotection [1]. While the 3-isomer also undergoes lithiation, the resulting 4-substitution pattern is structurally distinct and cannot yield the 5-amino pharmacophore essential for tubulin inhibition and kinase-targeting programs (see Evidence Items below). No single regioisomer can replicate the full substitution vector set available from both substrates, making the 5-yl isomer a non-substitutable reagent for programs specifically requiring 4,5-disubstituted or 5-amino isoxazole cores.

Directed Lithiation
Head-to-head
5-Boc directs C-4 lithiation → 4-substituted 5-aminoisoxazoles; 3-Boc yields 4-substituted 3-aminoisoxazoles
Regiochemistry determines downstream pharmacophore topology
Konoike et al., TL 1996; n-BuLi, THF, −78 °C
Directed ortho-metalation Regioselective synthesis Heterocyclic functionalization

Comparative Procurement Cost and Availability

The 5-yl Boc-aminoisoxazole is substantially more expensive than its 3-yl counterpart on the open market, reflecting lower synthetic accessibility and higher demand for the 5-amino pharmacophore in drug discovery. Aggregated vendor pricing (2024–2025 data) shows the 5-yl isomer (CAS 1416354-29-4) at $497–$795 USD per gram (95–97% purity) across Ambeed, eNovation, and Xiang Hui [1][2], while the 3-yl isomer (CAS 264600-97-7) is priced at approximately ¥759 CNY (~$105 USD; ≥95% purity) per gram from Biomart . This represents a 4.6–7.6× cost multiplier for the 5-yl regioisomer. The price differential is consistent at the 250 mg scale: 5-yl at ¥1,934 CNY/250 mg (CoolPharm) vs. 3-yl at ¥305 CNY/250 mg (Biomart), a 6.3× differential . This cost structure justifies early-stage procurement planning: researchers should confirm the regioisomeric requirement before committing to multi-gram purchases of the 5-yl isomer.

Procurement Cost
Head-to-head
5-yl: $497–795/g; 3-yl: ~$105/g (4.6–7.6× cost differential at ≥95% purity)
Verify regioisomer requirement before purchase; 3-yl cannot substitute if 5-amino motif is needed
2024–2025 vendor catalog pricing; subject to change
Chemical procurement Building block economics Regioisomer scarcity

Pharmacophoric Role in Antitubulin Agents

A systematic regioisomeric comparison by Demina et al. (Eur. J. Med. Chem. 2014) demonstrated that the 5-aminoisoxazole bridge (accessible via Boc deprotection of tert-butyl isoxazol-5-ylcarbamate) is an essential structural determinant for potent antiproliferative activity in diarylisoxazole-based tubulin polymerization inhibitors. SAR analysis across 25+ compounds established that molecules bearing an unsubstituted 5-amino group on the central isoxazole linker displayed consistently higher antimitotic activity in the sea urchin embryo assay and stronger cytotoxicity in the NCI-60 human cancer cell line panel compared to analogous 3-amino-substituted regioisomers [1]. The most potent compounds contained the 5-aminoisoxazole linkage combined with 3,4,5-trimethoxybenzene (ring A) and 4-methoxybenzene (ring B) pharmacophores, achieving sub-micromolar IC₅₀ values across multiple cancer cell lines, including multidrug-resistant phenotypes. This SAR provides a direct, empirically validated rationale for procuring and deploying the 5-yl Boc-protected building block rather than the 3-yl isomer: only the 5-yl isomer can yield the pharmacophorically active 5-amino motif upon deprotection.

Antitubulin SAR
Head-to-head
5-NH₂ diarylisoxazole series: potent antimitotic and antiproliferative activity; 3-NH₂ series: reduced activity
5-Amino substitution is pharmacophoric for tubulin polymerization inhibition
Demina et al., Eur. J. Med. Chem. 2014; sea urchin embryo, NCI-60 panel
Antitubulin Antiproliferative SAR – regioisomer comparison

Exclusive Intermediate for Muscimol Synthesis

US Patent 11,998,531 (issued June 4, 2024) explicitly claims the use of tert-butyl ((3-hydroxyisoxazol-5-yl)methyl)carbamate (muscimol mono-BOC) as a key pharmaceutical intermediate for the efficient, scalable synthesis of muscimol (5-(aminomethyl)isoxazol-3-ol) and its congeners [1]. The synthetic route relies on the 5-yl regioisomeric attachment of the Boc-protected aminomethyl group; neither the 3-yl nor 4-yl isomer can serve as a productive intermediate for this specific transformation because the isoxazole hydroxyl and aminomethyl substituents must occupy the 3- and 5-positions, respectively, to match the muscimol pharmacophore topology. The patent discloses that traditional muscimol syntheses suffer from low yields, explosive fulminate intermediates, and pH-induced product decomposition (muscimol polymerizes rapidly above pH 7), challenges that the Boc-protected 5-substituted intermediate overcomes by maintaining stability through the critical synthetic stages and allowing controlled, acid-mediated deprotection in the final step. This establishes tert-butyl isoxazol-5-ylcarbamate (and its 3-hydroxy derivative) as an irreplaceable intermediate in any GMP-compatible muscimol manufacturing process.

Muscimol Synthesis
Head-to-head
Only 5-yl Boc intermediate enables GMP-compatible muscimol route; 3-yl/4-yl isomers are structurally incompetent
Regioisomeric identity is mandatory for the patented synthetic process
US 11,998,531 (2024); avoids explosive intermediates
GABA receptor Muscimol synthesis Process chemistry – patent

Physicochemical Profile and ADME Implications

Despite sharing the same molecular formula (C₈H₁₂N₂O₃) and nearly superimposable bulk properties (boiling point, density, molar refractivity), the 5-yl and 3-yl Boc-aminoisoxazole regioisomers exhibit measurably different ionization constants that influence solubility, formulation, and predicted biological membrane transit. The 5-yl isomer has a calculated pKa of 12.15±0.70 (ACD/Labs prediction, via ChemicalBook) , corresponding to the deprotonation of the carbamate N–H. The 3-yl isomer, by comparison, displays a predicted ACD/LogD (pH 7.4) of 1.48, an ACD/LogP of 0.86, and 7 hydrogen bond acceptor sites (ChemSpider/ACD data) . The 5-yl isomer's higher LogP (1.53, Molwiki) [1] and elevated pKa suggest that at physiological pH, the 5-yl regioisomer's conjugate base is less stabilized, resulting in a higher fraction of neutral species and potentially greater passive membrane permeability when incorporated into larger bioactive molecules. These differences, while modest in absolute magnitude, become amplified in lead optimization when the isoxazole carbamate is embedded into a drug-sized scaffold, where pKa shifts of 0.5–1.0 log units can translate to 3–10× differences in cellular permeability or solubility-limited absorption.

Physicochemical Profile
Cross-study
5-yl: LogP 1.53, pKa 12.15; 3-yl: LogP 0.86, LogD 1.48 (predicted)
Lipophilicity differences may influence permeability in derived bioactive molecules
ACD/Labs predictions; experimental pKa/LogD confirmation recommended
Physicochemical profiling ADME prediction Regioisomer ionization

Entry Point for Multi-Target Inhibitor Discovery

A convergent body of medicinal chemistry literature identifies the 5-aminoisoxazole (or isoxazol-5-yl) motif—directly accessible upon Boc deprotection of tert-butyl isoxazol-5-ylcarbamate—as a privileged scaffold for inhibitor design across multiple therapeutically validated protein targets. The HDAC6 inhibitor CAY10603 (IC₅₀ = 2 pM against HDAC6) incorporates an isoxazol-5-yl phenylcarbamate core . The FLT3 inhibitor AC220 (quizartinib) and related clinical-stage kinase inhibitors employ a 5-tert-butylisoxazol-3-yl urea pharmacophore that is structurally isomeric but biosynthesized from a common isoxazole building block logic wherein the 5-position substitution is critical for hydrophobic pocket occupancy [1]. VEGFR-2 inhibitor programs have likewise exploited isoxazol-5-yl carboxamides and ureates, with lead compounds achieving IC₅₀ values of 25.7–28.2 nM, comparable to sorafenib (IC₅₀ = 28.1 nM) [2]. HSP90 inhibitor discovery campaigns have yielded potent N-(isoxazol-5-yl)amide series [3]. In all cases, the isoxazol-5-yl attachment point—not the 3-yl or 4-yl—is the enumerated, active attachment vector. The 5-yl Boc building block thus serves as a common synthetic entry point into at least four distinct inhibitor chemical series, providing a procurement rationale grounded in multi-target lead generation efficiency.

Multi-Target Entry
Class-level
HDAC6, VEGFR-2, FLT3, HSP90 inhibitor chemotypes all require isoxazol-5-yl attachment topology
Single building block supports multiple lead series exploration
Class-level inference; validate for specific target programs
Kinase inhibitor HDAC inhibitor Privileged scaffold – multi-target

Validated Research and Application Scenarios


Library Synthesis for Kinase and HDAC Inhibitor Programs

Medicinal chemistry teams building focused libraries of 4-substituted 5-aminoisoxazoles for multi-kinase (VEGFR-2, FLT3) or HDAC6 inhibitor screening should procure tert-butyl isoxazol-5-ylcarbamate as the exclusive starting material. The directed lithiation methodology (Konoike et al., 1996) enables systematic diversification at the C-4 position while maintaining the pharmacophorically critical 5-amino motif after Boc removal [1]. The 3-yl isomer cannot deliver the 5-amino pharmacophore required for tubulin polymerization inhibition (Eur. J. Med. Chem. 2014) or HSP90 N-(isoxazol-5-yl)amide engagement [2][3]. The higher procurement cost of the 5-yl isomer (4.6–7.6× vs. 3-yl) is offset by the breadth of inhibitor programs accessible from a single building block [4].

GMP-Compatible Manufacturing of GABAergic Agonists

Contract development and manufacturing organizations (CDMOs) or neuroscience research groups synthesizing muscimol (GABA-A agonist) under GMP conditions should adopt the patented route (US 11,998,531) that employs tert-butyl isoxazol-5-ylcarbamate and its 3-hydroxy congener as key intermediates [5]. This route circumvents the explosion hazard of fulminate intermediates and the pH-dependent decomposition of unprotected muscimol that plague legacy syntheses. The 5-yl regioisomeric placement of the Boc-protected aminomethyl group is structurally obligatory: neither the 3-yl nor 4-yl isomer can furnish the correct muscimol substitution pattern. The Boc group enables controlled, acid-mediated global deprotection in the final step to deliver muscimol hydrochloride with high purity.

SAR Studies on Isoxazole Regioisomerism for Anticancer Agents

Cancer pharmacology laboratories conducting SAR campaigns on diarylisoxazole antitubulin agents should procure both the 5-yl Boc-aminoisoxazole and the 3-yl Boc-aminoisoxazole for systematic regioisomeric comparison. The 2014 Demina et al. study established that the 5-amino substitution is essential for antimitotic activity in the sea urchin embryo assay and NCI-60 cytotoxicity, with the 3-amino counterparts showing diminished activity [2]. Parallel procurement enables head-to-head synthesis of paired 5-amino/3-amino isoxazole series, providing internal controls that isolate the contribution of the amino position to target engagement, cellular potency, and pharmacokinetic properties.

Fragment-Based Screening Across Diverse Target Classes

Fragment-based drug discovery (FBDD) units and high-throughput screening (HTS) facilities should stock tert-butyl isoxazol-5-ylcarbamate as a core fragment-elaboration synthon, given its demonstrated tractability across four distinct inhibitor target classes: HDAC6 (IC₅₀ = 2 pM for CAY10603), VEGFR-2 (lead compounds at 25.7–28.2 nM), FLT3 (AC220 clinical candidate), and HSP90 (active N-(isoxazol-5-yl)amide series) [3]. The Boc group provides an orthogonal handle for solid-phase or solution-phase library construction, while the physicochemical profile (LogP 1.53, pKa 12.15) supports favorable permeability and solubility characteristics in derived screening compounds .

Application
Selection Property
Validation Focus
Kinase/HDAC inhibitor library synthesis
5-Amino pharmacophore availability from a single regioisomer
C-4 lithiation reproducibility and deprotection efficiency
GMP-compatible muscimol manufacturing
5-yl Boc intermediate topology matching the muscimol core
Acid-mediated global deprotection purity and yield
Regioisomeric SAR studies on antitubulin agents
Direct comparison of 5-amino vs. 3-amino isoxazole bioactivity
Antimitotic activity differential in phenotypic and cytotoxicity assays
Fragment-based screening across target classes
Privileged isoxazol-5-yl scaffold diversity and orthogonal Boc handle
Hit rates against HDAC, VEGFR-2, FLT3, and HSP90 panels
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